Phosphorus-32

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphorus P-32 is a radioactive isotope of phosphorus. It contains 15 protons and 17 neutrons, making it one neutron heavier than the most common isotope, phosphorus-31 . Phosphorus P-32 is known for its beta particle-emitting radiocytotoxic activity, which makes it useful in various scientific and medical applications .

Preparation Methods

Phosphorus P-32 can be produced through several methods:

- Synthetic Routes: One common method involves the irradiation of sulfur-32 with moderately fast neutrons, resulting in the formation of phosphorus P-32 and a proton . The nuclear equation for this reaction is:

1632S+n→1532P+p

Industrial Production: Another method involves the irradiation of red phosphorus with fast neutrons.

Chemical Reactions Analysis

Phosphorus P-32 undergoes several types of chemical reactions:

- Beta Decay: Phosphorus P-32 decays into sulfur-32 by beta decay, releasing 1.709 MeV of energy . The nuclear equation for this decay is:

1532P→1632S+e−+νe

Oxidation and Reduction: Phosphorus P-32 can participate in oxidation and reduction reactions, similar to other phosphorus isotopes. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Substitution Reactions: Phosphorus P-32 can undergo substitution reactions, where it replaces a phosphorus atom in a molecule.

Scientific Research Applications

Phosphorus P-32 has a wide range of applications in scientific research:

Mechanism of Action

Phosphorus P-32 exerts its effects through the emission of beta particles, which directly damage cellular DNA. This damage is caused by ionizing intracellular water to produce cytotoxic free radicals and superoxides, resulting in tumor cell death . The unique mechanism of direct incorporation into nascent DNA chains leads to double-stranded breakage, which is not replicable by other electron-emitting radioisotopes .

Comparison with Similar Compounds

Phosphorus P-32 is often compared to other beta-emitting radioisotopes, such as iodine-131 and yttrium-90:

Yttrium-90: A more powerful beta-emitter than phosphorus P-32, yttrium-90 is used in radioembolization for the treatment of liver cancer.

Phosphorus P-32 stands out due to its unique mechanism of action and its ability to be used in a wide range of applications, from medical treatments to scientific research.

Properties

CAS No. |

14596-37-3 |

|---|---|

Molecular Formula |

H3P |

Molecular Weight |

34.998 g/mol |

IUPAC Name |

phosphane |

InChI |

InChI=1S/H3P/h1H3/i1+1 |

InChI Key |

XYFCBTPGUUZFHI-OUBTZVSYSA-N |

SMILES |

P |

Isomeric SMILES |

[32PH3] |

Canonical SMILES |

P |

Key on ui other cas no. |

14596-37-3 |

Synonyms |

32P radioisotope P-32 radioisotope Phosphorus-32 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

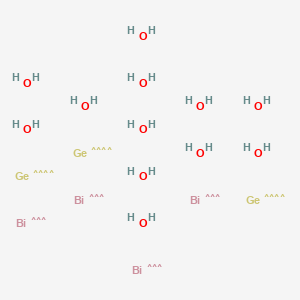

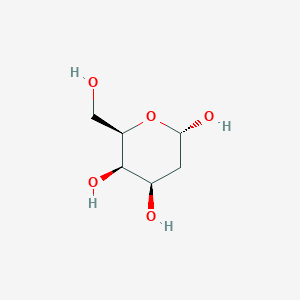

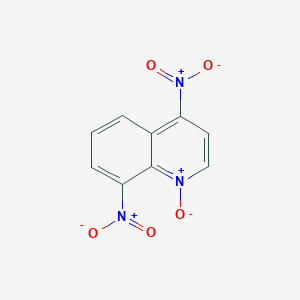

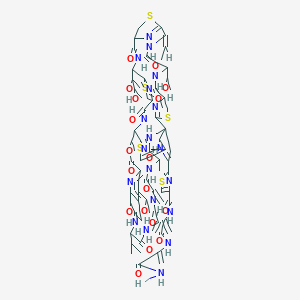

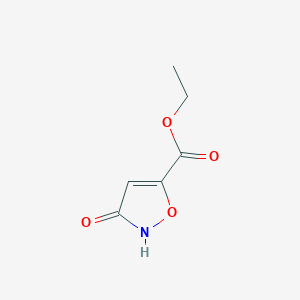

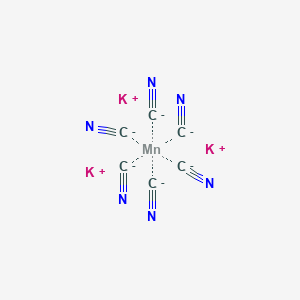

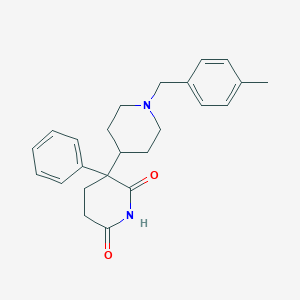

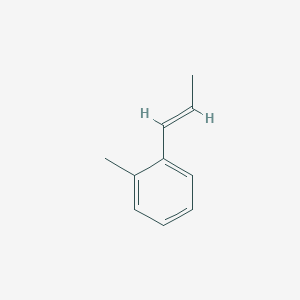

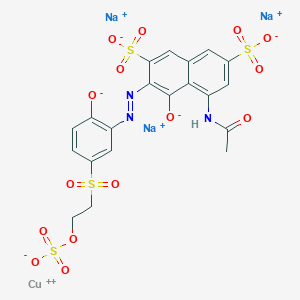

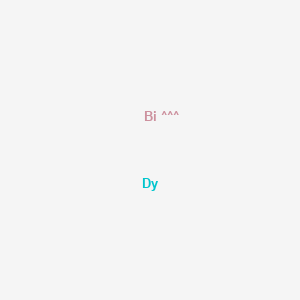

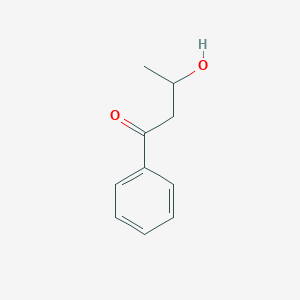

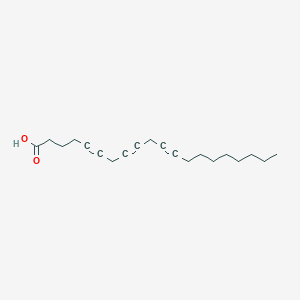

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.